Cupric Sulfate,Basic

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

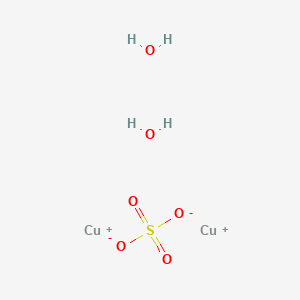

Cupric sulfate, basic, also known as copper(II) sulfate, is a chemical compound with the formula CuSO₄. It is a highly soluble, crystalline material that plays a vital role in a wide range of industries, with applications spanning from agriculture to public health. The most common form of cupric sulfate is the pentahydrate, which is known for its bright blue color .

Preparation Methods

Synthetic Routes and Reaction Conditions: Cupric sulfate can be prepared by treating metallic copper with heated and concentrated sulfuric acid, or by treating the oxides of copper with dilute sulfuric acid . The reaction conditions typically involve heating to facilitate the reaction and ensure complete dissolution of the copper.

Industrial Production Methods: Industrially, cupric sulfate is produced by treating copper metal with hot concentrated sulfuric acid or its oxides with dilute sulfuric acid . This process results in a product that is widely used across various fields.

Chemical Reactions Analysis

Types of Reactions: Cupric sulfate undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

Oxidation: Cupric sulfate can be reduced to cuprous sulfate (Cu₂SO₄) using reducing agents such as hydrogen sulfide.

Reduction: When heated to 650°C, cupric sulfate decomposes to yield cupric oxide (CuO) and sulfur trioxide (SO₃).

Substitution: Cupric sulfate reacts with chloride ions in concentrated hydrochloric acid to form tetrachlorocuprate(II) (CuCl₄²⁻).

Major Products:

- Cupric oxide (CuO)

- Sulfur trioxide (SO₃)

- Tetrachlorocuprate(II) (CuCl₄²⁻)

Scientific Research Applications

Cupric sulfate has a wide range of scientific research applications:

- Chemistry: It is used as a reagent in analytical chemistry and in the preparation of other copper compounds .

- Biology: Cupric sulfate is used in biological research to study the effects of copper on various biological systems .

- Medicine: It is used as a locally applied fungicide, bactericide, and astringent .

- Industry: Cupric sulfate is used in electroplating baths, as an electrolyte for batteries, and as a raw material in the preparation of other copper compounds .

Mechanism of Action

Cupric sulfate exerts its effects by acting as a source of copper ions, which are essential for various biological processes. Copper ions can act as either a recipient or a donor of electrons, participating in various redox reactions . In biological systems, copper ions are involved in the function of enzymes such as cytochrome c oxidase and superoxide dismutase . Copper ions are transported into cells via specific transporters and are incorporated into proteins and enzymes, playing a crucial role in cellular metabolism .

Comparison with Similar Compounds

- Cuprous oxide (Cu₂O)

- Cuprous chloride (Cu₂Cl₂)

- Cuprous sulfide (Cu₂S)

- Cupric oxide (CuO)

- Cupric chloride (CuCl₂)

Comparison: Cupric sulfate is unique due to its high solubility in water and its vibrant blue color in the pentahydrate form . Unlike cuprous compounds, which are typically colorless and less soluble, cupric sulfate is widely used in various applications due to its solubility and reactivity .

Properties

Molecular Formula |

Cu2H4O6S |

|---|---|

Molecular Weight |

259.19 g/mol |

IUPAC Name |

copper(1+);sulfate;dihydrate |

InChI |

InChI=1S/2Cu.H2O4S.2H2O/c;;1-5(2,3)4;;/h;;(H2,1,2,3,4);2*1H2/q2*+1;;;/p-2 |

InChI Key |

HRMHTQYEURVAQC-UHFFFAOYSA-L |

Canonical SMILES |

O.O.[O-]S(=O)(=O)[O-].[Cu+].[Cu+] |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

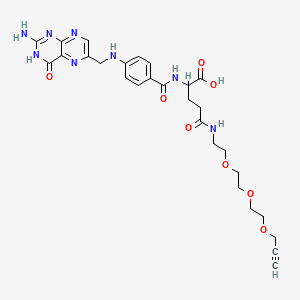

![5-[(2,4-Diaminopyrimidin-5-yl)methyl]benzene-1,2,3-triol](/img/structure/B15127534.png)